(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Overview
Description
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is an organic compound that features a benzotriazole moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid typically involves the following steps:
Formation of Benzotriazole: Benzotriazole can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Attachment to Amino Acid Backbone: The benzotriazole moiety is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of benzotriazole with a suitable amino acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzotriazole derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(1H-1,2,3-triazol-1-YL)propanoic acid: Similar structure but with a triazole ring instead of benzotriazole.
(2S)-2-Amino-3-(1H-1,2,4-benzotriazol-1-YL)propanoic acid: Similar structure but with a different isomer of benzotriazole.
Uniqueness
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is unique due to the specific positioning of the benzotriazole moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYHKJDHRKVGS-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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